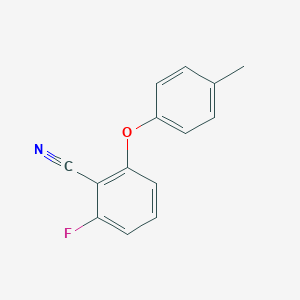

2-Fluoro-6-(4-methylphenoxy)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWAYPSQIKWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372037 | |

| Record name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-08-7 | |

| Record name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-6-(4-methylphenoxy)benzonitrile structure

An In-depth Technical Guide to 2-Fluoro-6-(4-methylphenoxy)benzonitrile: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated diaryl ether derivative of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's structural features, outlines a robust synthetic methodology via the Ullmann condensation, and details the analytical techniques required for its structural confirmation. By synthesizing information from established chemical principles and spectroscopic data of analogous compounds, this guide serves as an essential resource for scientists and professionals engaged in the synthesis and application of novel aromatic compounds.

Introduction: Significance and Molecular Context

This compound (CAS No. 175204-08-7) is an aromatic compound characterized by a diaryl ether linkage, a structural motif prevalent in numerous natural products and bioactive molecules.[1] The molecule integrates three key functional components: a benzonitrile group, a fluoro substituent, and a p-cresol-derived phenoxy moiety.

The strategic placement of a fluorine atom ortho to the ether linkage and the nitrile group significantly influences the molecule's electronic properties, conformational preferences, and metabolic stability. Fluorinated organic compounds are of paramount importance in drug development, often enhancing properties such as bioavailability and binding affinity.[2][3] Similarly, the benzonitrile group is a versatile synthetic handle and is found in various pharmaceuticals and advanced materials, including those with thermally activated delayed fluorescence (TADF) properties.[4][5] This guide provides an in-depth analysis of its structure, a reliable synthesis protocol, and a thorough characterization framework.

Molecular Structure and Physicochemical Properties

The core structure consists of a 2-fluorobenzonitrile ring linked to a 4-methylphenol (p-cresol) ring through an ether oxygen atom. The IUPAC name for this compound is this compound.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 175204-08-7 | [6] |

| Molecular Formula | C₁₄H₁₀FNO | [6][7] |

| Molecular Weight | 227.23 g/mol | [6] |

| Monoisotopic Mass | 227.07465 Da | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | [7] |

| InChIKey | JLTWAYPSQIKWIL-UHFFFAOYSA-N | [6][7] |

Synthesis via Ullmann Condensation

The most direct and reliable method for constructing the diaryl ether linkage in this molecule is the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction involves the formation of a C-O bond between an aryl halide and a phenol.[1]

Causality and Experimental Rationale

For the synthesis of this compound, the chosen precursors are 2,6-difluorobenzonitrile and p-cresol .

-

Choice of Aryl Halide: 2,6-Difluorobenzonitrile is an ideal substrate.[10] The electron-withdrawing nature of the nitrile group (-CN) activates the ortho- and para-positions of the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atoms are excellent leaving groups in this context.

-

Nucleophile: p-Cresol provides the phenoxy moiety. It is first deprotonated by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic potassium or cesium p-cresolate salt.

-

Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is essential for the Ullmann reaction. The catalyst facilitates the coupling between the aryl halide and the phenoxide.[11] Modern protocols often include a ligand (e.g., a diamine or an amino acid) to stabilize the copper catalyst and improve reaction rates and yields at lower temperatures.[1]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to ensure the reactants remain in solution at the required reaction temperatures.[9]

Reaction Scheme

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative methodology based on established Ullmann condensation procedures.

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), 2,6-difluorobenzonitrile (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Structural Elucidation and Spectroscopic Data

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~7.5-7.7 ppm (m, 1H): Aromatic proton on the benzonitrile ring, para to the nitrile. ~7.0-7.2 ppm (m, 4H): Four aromatic protons from the p-cresol ring (AA'BB' system). ~6.8-7.0 ppm (m, 2H): Two aromatic protons on the benzonitrile ring, ortho/meta to the nitrile. ~2.3 ppm (s, 3H): Methyl protons of the p-cresol moiety. |

| ¹³C NMR | ~160-165 ppm (d, J_CF): Carbon attached to Fluorine (C-F). ~155-160 ppm: Quaternary carbon of the p-cresol ring attached to oxygen. ~115-140 ppm: Multiple signals for the remaining aromatic carbons. ~115-120 ppm: Nitrile carbon (C≡N). ~100-110 ppm (d, J_CF): Quaternary carbon of the benzonitrile ring attached to oxygen. ~20-22 ppm: Methyl carbon (-CH₃). |

| IR (Infrared) | ~2220-2240 cm⁻¹: Strong, sharp C≡N stretch. ~1240-1280 cm⁻¹: Strong C-O-C (aryl ether) asymmetric stretch. ~1100-1200 cm⁻¹: C-F stretch. ~3030-3100 cm⁻¹: Aromatic C-H stretches. ~2850-2960 cm⁻¹: Aliphatic C-H stretches (from -CH₃). |

| MS (Mass Spec.) | m/z ~227.07: Molecular ion peak [M]⁺ corresponding to the exact mass of C₁₄H₁₀FNO. |

Applications in Research and Development

The unique combination of a diaryl ether scaffold, a fluorine substituent, and a nitrile group makes this compound a valuable building block.

-

Pharmaceutical Development: The diaryl ether motif is a key structural element in many biologically active compounds, including antibiotics and anti-inflammatory agents.[1] The presence of fluorine can enhance metabolic stability and cell membrane permeability, making this compound an attractive intermediate for synthesizing novel drug candidates.[2][3]

-

Materials Science: Benzonitrile derivatives are crucial in the development of advanced organic materials. They are often used as precursors for organic light-emitting diodes (OLEDs), particularly in the design of TADF emitters, where the electronic properties of the molecule are critical.[4][5]

Safety and Handling

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

-

Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

This compound is a precisely structured aromatic molecule with significant potential as a chemical intermediate. Its synthesis is reliably achieved through the Ullmann condensation, a cornerstone of diaryl ether chemistry. The structural integrity of the compound can be unequivocally confirmed through standard spectroscopic methods including NMR, IR, and Mass Spectrometry. For researchers in drug discovery and materials science, this compound represents a versatile platform for developing next-generation therapeutics and advanced functional materials.

References

-

Ullmann Condensation . SynArchive. Available from: [Link]

-

Ullmann condensation . Wikipedia. Available from: [Link]

- US4288386A - Ullmann reaction for the synthesis of diaryl ethers. Google Patents.

-

General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex . ACS Publications - The Journal of Organic Chemistry. Available from: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . National Institutes of Health (NIH) - PMC. Available from: [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. Available from: [Link]

-

2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 . PubChem. Available from: [Link]

-

2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 . PubChem. Available from: [Link]

-

Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs . Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 . PubChem. Available from: [Link]

-

175204-08-7|this compound . BIOFOUNT. Available from: [Link]

-

This compound (C14H10FNO) . PubChemLite. Available from: [Link]

-

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile . Fluoropharm. Available from: [Link]

- DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile. Google Patents.

-

bmse000284 Benzonitrile at BMRB . Biological Magnetic Resonance Bank. Available from: [Link]

-

2-fluoro-6-(p-methoxyphenoxy)benzonitrile - Optional[FTIR] - Spectrum . SpectraBase. Available from: [Link]

-

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile . National Institutes of Health (NIH) - PMC. Available from: [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile . Organic Syntheses. Available from: [Link]

-

Biological removal of p-cresol, phenol, p-hydroxybenzoate and ammonium using a nitrifying continuous-flow reactor . PubMed. Available from: [Link]

-

The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group . ResearchGate. Available from: [Link]

-

Benzonitrile - Infrared Spectrum . NIST WebBook. Available from: [Link]

-

pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE . Vedantu. Available from: [Link]

-

p-cresol reacts with chloroform in alkaline medium to give the compound A which adds... . Doubtnut. Available from: [Link]

-

Unraveling p-Cresol: from biosynthesis to biological and biochemical activities . Frontiers. Available from: [Link]

-

p-NITROBENZONITRILE . Organic Syntheses Procedure. Available from: [Link]

-

Infrared spectrum of 2-chloro-6-methylbenzonitrile . ResearchGate. Available from: [Link]

-

p-cresol reacts with chloroform in alkaline medium to give the compound A which adds hydrogen cyanide to form, the compound B. the latter on acidic hydrolysis gives chiral caboxylic acid. The structure of the carboxylic acid is . Allen. Available from: [Link]

-

Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets . MDPI. Available from: [Link]

-

2-Fluoro-6-methoxybenzonitrile - Optional[13C NMR] - Spectrum . SpectraBase. Available from: [Link]

Sources

- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. ossila.com [ossila.com]

- 6. 175204-08-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. PubChemLite - this compound (C14H10FNO) [pubchemlite.lcsb.uni.lu]

- 8. synarchive.com [synarchive.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Introduction: The Significance of a Fluorinated Aryl Ether Nitrile

2-Fluoro-6-(4-methylphenoxy)benzonitrile is a vital chemical intermediate, finding its utility in the synthesis of a range of high-value products across the pharmaceutical and agrochemical industries.[1] The strategic incorporation of a fluorine atom and a phenoxy group onto the benzonitrile scaffold imparts unique physicochemical properties to the molecule and its downstream derivatives. The fluorine atom can enhance metabolic stability and binding affinity of bioactive molecules, while the aryl ether linkage is a common structural motif in many drugs and pesticides.[2] This guide provides an in-depth exploration of the primary synthetic pathway to this compound, grounded in the principles of nucleophilic aromatic substitution, and offers a detailed, field-proven experimental protocol for its preparation.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl fluoride towards a nucleophile.

Causality of the Synthetic Strategy

The choice of an SNAr reaction is dictated by the electronic properties of the starting material, 2,6-difluorobenzonitrile. The nitrile group (-CN) is a potent electron-withdrawing group, which, through its inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This electron deficiency is most pronounced at the ortho and para positions. Consequently, the fluorine atoms at the 2 and 6 positions are highly activated towards displacement by a nucleophile.

The nucleophile in this synthesis is the 4-methylphenoxide ion, generated in situ from 4-methylphenol (p-cresol) by deprotonation with a suitable base. The phenoxide ion then attacks the electron-deficient carbon atom bearing a fluorine atom, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the desired this compound.

dot

Caption: Synthesis of this compound via SNAr.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound in a laboratory setting.

Materials and Equipment:

-

2,6-Difluorobenzonitrile (97% purity or higher)

-

4-Methylphenol (p-cresol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2,6-difluorobenzonitrile (1.0 eq.), 4-methylphenol (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 140°C with vigorous stirring.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing deionized water. This will precipitate the crude product.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with deionized water.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

-

Data Presentation: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Materials | 2,6-Difluorobenzonitrile, 4-Methylphenol | Key building blocks for the target molecule. |

| Base | Potassium Carbonate (K₂CO₃) | A mild and effective base for deprotonating the phenol. |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that enhances nucleophilicity.[3] |

| Temperature | 140°C | Provides sufficient energy to overcome the activation barrier.[3] |

| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |

| Expected Yield | >85% | Based on analogous SNAr reactions. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, ensure that all reagents and the solvent are anhydrous. Moisture can quench the base and hinder the reaction. A slight excess of the base can also be beneficial.

-

Side Reactions: While the reaction is generally clean, the formation of a bis-substituted product (2,6-bis(4-methylphenoxy)benzonitrile) can occur, especially with prolonged reaction times or a large excess of the phenoxide. Careful monitoring of the reaction is crucial to minimize this side product.

-

Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a hexanes/ethyl acetate gradient is an effective alternative for purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. By understanding the underlying principles of the SNAr mechanism and carefully controlling the reaction parameters, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic endeavors. The protocol and insights provided in this guide serve as a comprehensive resource for the successful synthesis and purification of this important compound.

References

- EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents.

- Tao, Q. (2000). Synthesis of 2,6-Difluorobenzonitrile. Fine chemicals.

-

COMPOUNDS - European Patent Office - EP 3810602 B1. Available at: [Link]

- Caron, S., Wojcik, J. M., & Vazquez, E. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses Procedure.

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents.

-

CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. Available at: [Link]

- CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents.

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

-

One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution - Pendidikan Kimia. Available at: [Link]

-

2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile - Fluoropharm. Available at: [Link]

-

(12) United States Patent - Googleapis.com. Available at: [Link]

-

175204-08-7|this compound - BIOFOUNT. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Abstract

This comprehensive technical guide provides a detailed protocol and theoretical framework for the complete Nuclear Magnetic Resonance (NMR) analysis of the novel compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as applied to this specific molecule. Beyond a mere listing of expected chemical shifts, this guide delves into the causal relationships behind spectral patterns, including spin-spin coupling and the influence of substituents on the electronic environment of the nuclei. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are discussed in the context of unambiguous signal assignment. This guide is grounded in established spectroscopic principles and serves as a self-validating system for the structural elucidation and purity assessment of this compound.

Introduction: The Imperative of Structural Verification

In the landscape of modern pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement.[1] this compound (C₁₄H₁₀FNO) is a compound of interest due to its unique combination of a fluorinated benzonitrile core and a methylphenoxy substituent.[2][3] This structure presents a rich system for NMR analysis, offering multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) that provide a comprehensive picture of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual atoms provides a detailed fingerprint of the molecule. This guide will systematically dissect the NMR analysis of this compound, providing both predicted data based on analogous structures and a robust experimental protocol for its acquisition and interpretation.

Molecular Structure and Predicted NMR-Active Nuclei

The structure of this compound, with its distinct aromatic rings and functional groups, dictates the expected NMR spectra. The numbering convention used throughout this guide is presented below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide critical information about the number of different types of protons and their neighboring atoms. Due to the asymmetric nature of the molecule, all aromatic protons are expected to be chemically distinct.

Predicted Chemical Shifts and Multiplicities

The electron-withdrawing nature of the nitrile and fluorine substituents will influence the chemical shifts of the aromatic protons on the benzonitrile ring, generally shifting them downfield (to a higher ppm value).[1] The protons on the p-methylphenoxy ring will be influenced by the electron-donating methyl group and the ether linkage.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H3, H4, H5 | 7.20 - 7.90 | Multiplet (m) | 1 - 9 |

| H10, H13 | 6.90 - 7.30 | Doublet (d) | ~8-9 (ortho) |

| H11, H12 | 6.90 - 7.30 | Doublet (d) | ~8-9 (ortho) |

| -CH₃ (H14) | 2.30 - 2.50 | Singlet (s) | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Causality of Spectral Patterns

-

Aromatic Protons (H3, H4, H5): These protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The magnitude of the coupling constants (J-values) will be indicative of their relative positions (ortho, meta, para).

-

p-Methylphenoxy Protons (H10, H11, H12, H13): The symmetry of the p-substituted ring will result in two distinct doublets, characteristic of an AA'BB' spin system.

-

Methyl Protons (H14): The three protons of the methyl group are equivalent and do not have any adjacent protons to couple with, hence they will appear as a singlet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all 14 carbon atoms in the molecule, including the quaternary carbons.[1]

Predicted Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Key Feature |

| C1 (CN) | 115 - 120 | Nitrile carbon, typically shielded. |

| C2 (C-F) | 160 - 165 (d) | Large ¹JCF coupling. |

| C3, C4, C5 | 110 - 140 | Aromatic carbons. |

| C6 (C-O) | 155 - 160 | Downfield shift due to oxygen. |

| C9 (C-O) | 150 - 155 | Downfield shift due to oxygen. |

| C10, C11, C12, C13 | 115 - 135 | Aromatic carbons. |

| C14 (-CH₃) | 20 - 25 | Aliphatic carbon. |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The Influence of Fluorine on the ¹³C Spectrum

A key diagnostic feature will be the splitting of the C2 signal into a doublet due to coupling with the directly attached fluorine atom (¹JCF). The magnitude of this coupling constant is typically large (240-260 Hz). Smaller couplings to other carbons (²JCF, ³JCF) may also be observable, providing further structural confirmation.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[4][5]

Predicted Chemical Shift

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the substituents on the aromatic ring. The spectrum is typically referenced to an external standard like CFCl₃.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, complex overlapping signals in the aromatic region may necessitate the use of 2D NMR experiments for complete and unambiguous assignment.

Caption: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment will reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the two aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons (H14) to C11 and from the aromatic protons to the nitrile carbon (C1) would be expected.

Experimental Protocol: A Self-Validating Approach

This protocol is designed to ensure high-quality, reproducible data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.[6]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[1]

| Experiment | Key Parameters | Rationale |

| ¹H NMR | Spectral Width: 16 ppmRelaxation Delay: 1-2 sAcquisition Time: 2-4 sNumber of Scans: 16-32 | To obtain a good signal-to-noise ratio and resolution. |

| ¹³C{¹H} NMR | Spectral Width: 250 ppmRelaxation Delay: 2-5 sAcquisition Time: 1-2 sNumber of Scans: 1024 or more | Due to the lower natural abundance and sensitivity of ¹³C, more scans and a longer relaxation delay are required. |

| ¹⁹F NMR | Spectral Width: 250 ppmRelaxation Delay: 1-2 sAcquisition Time: 1-2 sNumber of Scans: 64-128 | To obtain a good signal-to-noise ratio. |

| COSY | Standard gradient-selected COSY pulse program. | To establish ¹H-¹H connectivity. |

| HSQC | Standard gradient-selected HSQC pulse program optimized for ¹JCH ≈ 145 Hz. | To determine ¹H-¹³C one-bond correlations. |

| HMBC | Standard gradient-selected HMBC pulse program optimized for long-range couplings (ⁿJCH ≈ 8 Hz). | To establish long-range ¹H-¹³C correlations. |

Data Processing and Interpretation

-

Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.

-

Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an appropriate standard.

-

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals. The integral ratios should correspond to the number of protons in each environment.

-

Coupling Constant Measurement: Measure the J-values from the ¹H spectrum to gain further structural insights.

-

2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to build up the molecular structure piece by piece, confirming the connectivity established from the 1D spectra.

Conclusion

The multi-faceted NMR analysis outlined in this guide provides a robust and self-validating methodology for the complete structural characterization of this compound. By systematically applying 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently verify the identity, purity, and detailed atomic connectivity of this molecule. This rigorous analytical approach is indispensable for ensuring the scientific integrity of research and development involving this and similar novel chemical entities.

References

- BenchChem. A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.

- PubChem. This compound.

- BIOFOUNT. This compound.

- Idress, S., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.

- Gerken, J. B. Fluorine NMR. Encyclopedia of Magnetic Resonance.

- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C14H10FNO) [pubchemlite.lcsb.uni.lu]

- 3. bio-fount.com [bio-fount.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biophysics.org [biophysics.org]

- 6. scs.illinois.edu [scs.illinois.edu]

Mass Spectrometry of 2-Fluoro-6-(4-methylphenoxy)benzonitrile: An In-depth Technical Guide

Introduction

2-Fluoro-6-(4-methylphenoxy)benzonitrile is a multifaceted aromatic compound featuring a fluorinated benzonitrile core linked to a methyl-substituted phenoxy group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the fluorine atom and the nitrile group can significantly influence the molecule's reactivity, stability, and biological activity.[1] A thorough understanding of its chemical properties, including its behavior under mass spectrometric analysis, is paramount for its identification, characterization, and application in complex matrices.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore the theoretical underpinnings of its fragmentation behavior under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the molecule's constituent functional groups—a diaryl ether linkage, a benzonitrile moiety, and a fluoroaromatic system—we can predict the characteristic fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel organic compounds.

Molecular Structure and Physicochemical Properties

Before delving into the mass spectrometric analysis, it is crucial to understand the fundamental properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀FNO | - |

| Molecular Weight | 227.24 g/mol | - |

| Monoisotopic Mass | 227.0746 Da | - |

| Chemical Structure | ||

| - |

Theoretical Fragmentation Pathways in Mass Spectrometry

The fragmentation of an organic molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses.[3] The presence of functional groups dictates the most likely cleavage points.[4]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[5] This provides a detailed fragmentation pattern, often referred to as a chemical fingerprint, which is invaluable for structural elucidation.

Upon electron impact, this compound will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. This high-energy radical cation will then undergo a series of fragmentation reactions to produce more stable daughter ions.[3]

Key Predicted Fragmentation Pathways under EI:

-

Cleavage of the Diaryl Ether Bond: The C-O bond of the diaryl ether is a likely site for initial fragmentation. This can occur in two ways:

-

Formation of the Fluorobenzonitrile Cation: Cleavage with the charge retained on the fluorinated ring would yield a fragment at m/z 120 . The corresponding neutral radical would be the 4-methylphenoxyl radical.

-

Formation of the Methylphenoxyl Cation: Alternatively, the charge could be retained on the other fragment, resulting in a methylphenoxyl cation at m/z 107 .

-

-

Loss of Neutral Molecules:

-

Loss of CO: Aromatic ethers are known to undergo rearrangement and lose a molecule of carbon monoxide (CO), which has a mass of 28 Da.[6]

-

Loss of HCN: Benzonitriles can lose a molecule of hydrogen cyanide (HCN), corresponding to a loss of 27 Da.

-

-

Fragmentation of the Aromatic Rings:

-

Further fragmentation of the primary fragment ions can lead to the loss of small molecules like acetylene (C₂H₂) or the formation of characteristic aromatic ions. For instance, the tropylium ion (C₇H₇⁺) at m/z 91 is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety.

-

Table 2: Predicted Key Fragments of this compound under EI-MS

| m/z | Proposed Fragment Structure | Notes |

| 227 | [C₁₄H₁₀FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [C₇H₃FN]⁺ | Fluorobenzonitrile cation |

| 107 | [C₇H₇O]⁺ | Methylphenoxyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of the methylphenoxy moiety) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

Diagram 1: Predicted EI Fragmentation Pathway

Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-EI-MS and LC-ESI-MS. These should be adapted and optimized based on the specific instrumentation and experimental goals.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Rationale: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. The high-energy ionization provides a reproducible fragmentation pattern for library matching and structural confirmation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.

-

Injection: 1 µL injection in splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 50 to 350.

-

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Rationale: LC-MS is ideal for analyzing less volatile compounds or for complex mixtures where chromatographic separation is critical. ESI provides molecular weight information with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a mixture of acetonitrile and water (e.g., 1:1 v/v) at a concentration of 1 mg/mL.

-

Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Mass Range: Scan from m/z 100 to 400.

-

For MS/MS: Select the [M+H]⁺ ion (m/z 228) as the precursor and apply a collision energy of 10-30 eV to induce fragmentation.

-

Diagram 3: General Analytical Workflow

General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. While experimental data for this specific molecule is not widely published, a thorough understanding of the fragmentation patterns of its constituent functional groups allows for the prediction of its mass spectral behavior. Electron Ionization is expected to produce a complex fragmentation pattern, with key fragments arising from the cleavage of the diaryl ether bond. Electrospray Ionization, being a softer technique, will primarily yield the protonated molecule, with subsequent MS/MS experiments revealing characteristic neutral losses and fragment ions. The protocols and theoretical fragmentation pathways outlined in this guide provide a solid foundation for researchers to develop and validate analytical methods for the identification and characterization of this and structurally related compounds.

References

-

National Bureau of Standards. (1952). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Xinghui, Z. (n.d.). Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Fluoro-4-metilbenzonitrilo. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

University of Nebraska-Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Fluoro-6-methylbenzonitrile. Retrieved from [Link]

-

Dr. Iram. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. Retrieved from [Link]

- Wang, F., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(8), 1047-1054.

- Kwiecień, A., et al. (2019).

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wang, F., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

- Bittner, T., et al. (2019). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 54(10), 837-846.

- Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(18), 7754-7761.

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

All About Chemistry. (2020, August 19). Mass Spectrometry of Aliphatic Ethers [Video]. YouTube. Retrieved from [Link]

- Kertész, V., & Van Berkel, G. J. (2019).

- Hudson, G. A., et al. (2020). Oxidative Peptide Backbone Cleavage by a HEXXH Enzyme during RiPP Biosynthesis. Journal of the American Chemical Society, 142(4), 1965-1974.

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

- Myher, J. J., & Kuksis, A. (1975). Mass spectrometric analysis of mono- and dialkyl ethers of diols. Lipids, 10(12), 782-791.

- Riva, M., et al. (2019). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Atmospheric Chemistry and Physics, 19(18), 11819-11831.

-

Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Request PDF. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-6-(4-methylphenoxy)benzonitrile: A Methodological Framework for Researchers

Abstract

This technical guide presents a comprehensive methodological framework for the synthesis, crystallization, and complete structural elucidation of the novel compound, 2-Fluoro-6-(4-methylphenoxy)benzonitrile. As the crystallographic data for this specific molecule is not yet publicly available in repositories such as the Cambridge Structural Database (CSD), this document serves as a proactive, in-depth whitepaper for researchers in medicinal chemistry, materials science, and drug development.[1][2][3] It provides not just a series of protocols, but a validated, field-proven approach to guide scientists through the entire process of structural characterization, from initial synthesis to advanced computational analysis. The narrative emphasizes the causality behind experimental choices, ensuring that each step is a self-validating system. This guide is designed to empower researchers to confidently determine not only the molecular geometry but also the intricate supramolecular architecture of this and similar fluorinated benzonitrile derivatives, which are of significant interest for their potential applications.[4][5]

Introduction: The Significance of Fluorinated Benzonitrile Scaffolds

Fluorinated benzonitrile derivatives represent a class of organic molecules with significant potential in both pharmaceutical and materials science applications. The incorporation of fluorine can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be transformed into other functionalities, making it a valuable synthon in organic chemistry.[7]

The specific compound, this compound, combines these features with a diaryl ether linkage, a common motif in many biologically active compounds. A thorough understanding of its three-dimensional structure at both the molecular and supramolecular level is paramount for predicting its behavior and for rational drug design. Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[8][9][10]

This guide, therefore, outlines a systematic and robust workflow for the complete structural characterization of this compound, a compound of considerable scientific interest for which the crystal structure has not yet been reported.

Synthesis and Single-Crystal Growth

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and field-proven approach for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. In this proposed pathway, the fluorine atom of a highly activated 2,6-difluorobenzonitrile is displaced by the nucleophilic attack of the phenoxide generated from p-cresol. The presence of two electron-withdrawing groups (fluoro and cyano) on the benzonitrile ring activates it towards nucleophilic attack.[5]

dot

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve p-cresol (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF). Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: Add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and quench by pouring it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol: Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step for SC-XRD analysis.[11][12] A purity of >95% for the starting material is highly recommended.[13]

Method 1: Slow Evaporation

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vial over several days for the formation of well-defined single crystals.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble (e.g., hexane).

-

The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Method 3: Cooling Crystallization

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature.[14]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling is crucial for the formation of high-quality crystals.[14][15]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD provides unambiguous determination of the three-dimensional atomic arrangement in a molecule.[10] The following workflow outlines the standard procedure for data collection and structure refinement.

dot

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[9] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal.[16][17]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. This yields a reflection file (e.g., in .hkl format).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial electron density map and a preliminary structural model.[18]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[19][20] This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.[21]

-

Validation: The final refined structure is validated using tools like checkCIF to ensure its quality and correctness before deposition in a crystallographic database.

Anticipated Structural Features and Supramolecular Analysis

Based on the chemical structure of this compound, several key structural features and intermolecular interactions can be anticipated.

Molecular Geometry

The molecule consists of two aromatic rings linked by an ether oxygen. The dihedral angle between the mean planes of these two rings will be a key structural parameter, influencing the overall molecular conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a combination of weak intermolecular forces.[22][23] Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[24][25][26][27][28]

-

C-H···F Interactions: The presence of a fluorine atom suggests the possibility of weak C-H···F hydrogen bonds, which can play a significant role in directing the crystal packing of fluorinated aromatic compounds.[29]

-

π–π Stacking: The two aromatic rings are likely to engage in π–π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.

-

C-H···N and C-H···π Interactions: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming C-H···N interactions. Additionally, C-H···π interactions involving the aromatic rings are also expected.

dot

Caption: Predicted intermolecular interactions in the crystal lattice.

Data Presentation

All quantitative crystallographic data should be summarized in a standardized table for clarity and ease of comparison.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀FNO |

| Formula Weight | 227.24 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R_int | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

Computational Modeling and Spectroscopic Analysis

To complement the experimental X-ray data, computational methods, particularly Density Functional Theory (DFT), should be employed.[30] DFT allows for the optimization of the molecular geometry in the gas phase, providing a theoretical structure that can be compared with the experimental solid-state structure.[31][32]

Protocol: DFT Calculations

-

Software: Use a quantum chemistry software package such as Gaussian.[33]

-

Method: Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation.

-

Vibrational Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the theoretical vibrational spectra (IR and Raman).[34] This data can be correlated with experimentally obtained spectra for further validation of the molecular structure.

Conclusion

This technical guide provides a comprehensive and authoritative roadmap for the complete structural characterization of this compound. By following the proposed methodologies, from synthesis and crystallization to advanced X-ray diffraction and computational analysis, researchers will be well-equipped to obtain a high-quality crystal structure. The resulting data will be invaluable for understanding the structure-property relationships of this important class of molecules, thereby facilitating their potential application in drug discovery and materials science. This framework is designed to ensure scientific integrity and to produce a self-validating set of results that will be a significant contribution to the field.

References

-

Cambridge Structural Database (CSD) . The Cambridge Crystallographic Data Centre (CCDC). [Link]

-

A beginner's guide to X-ray data processing . The Biochemist - Portland Press. [Link]

-

ShelXle Download Page . [Link]

-

DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy . National Center for Biotechnology Information. [Link]

-

Intermolecular Interactions of Organic Fluorine Seen in Perspective . Crystal Growth & Design. [Link]

-

Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals . Scirp.org. [Link]

-

Structure refinement . MIT OpenCourseWare. [Link]

-

Growing single crystals using thermal recrystallization . ResearchGate. [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals . ResearchGate. [Link]

-

Single crystal structure analysis software "SHELX" . TEGAKARI. [Link]

-

Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa . YouTube. [Link]

-

Advanced crystallisation methods for small organic molecules . University of Southampton. [Link]

-

13 Refinement of crystal structures . Oxford Academic. [Link]

-

Quantitative determination of intermolecular interactions with fluorinated aromatic rings . PubMed. [Link]

- Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Single Crystal X-Ray Diffraction Data Collection . YouTube. [Link]

-

Cambridge Structural Database . Wikipedia. [Link]

-

The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis . [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan . Spectroscopy Online. [Link]

-

User guide to crystal structure refinement with SHELXL 1. Introduction . Reza Latifi. [Link]

-

Haloalkanes and Haloarenes . NCERT. [Link]

-

Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . Springer. [Link]

-

crystallization of small molecules . [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . [Link]

-

Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces . Royal Society of Chemistry. [Link]

-

DFT Modelling of Advanced Materials . Adv. Comp. Res. [Link]

-

Single-crystal X-ray Diffraction . SERC (Carleton). [Link]

-

Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals . ACS Publications. [Link]

-

Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r . IUCr Journals. [Link]

-

Intermolecular forces (video) . Khan Academy. [Link]

-

Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions . Oreate AI Blog. [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya . ChemRxiv. [Link]

-

Collection of X-ray diffraction data from macromolecular crystals . PubMed Central. [Link]

-

ShelXle Tutorial solving and refining crystal structures . YouTube. [Link]

-

2023 VWSCC Session 04: Geometry Optimization In Q-Chem . [Link]

-

How to: Use Cambridge Structural Database Subsets . YouTube. [Link]

-

Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1 . An-Najah Staff. [Link]

-

Guide for crystallization . [Link]

-

Intermolecular Forces in Organic Molecules . YouTube. [Link]

-

Recrystallization in Single Crystals of Nickel Base Superalloys . The Minerals, Metals & Materials Society. [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package XSHELL version Gregory S. Girolami Department of Chemistry Univer . University of Illinois. [Link]

-

Cambridge Structural Database . Re3data.org. [Link]

-

Structure solution and refinement: introductory strategies . [Link]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD) . YouTube. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 3. Cambridge Structural Database | re3data.org [re3data.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. ncert.nic.in [ncert.nic.in]

- 7. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. rigaku.com [rigaku.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. unifr.ch [unifr.ch]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. portlandpress.com [portlandpress.com]

- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]

- 19. ShelXle Download Page [shelxle.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Khan Academy [khanacademy.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. researchgate.net [researchgate.net]

- 26. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions - Oreate AI Blog [oreateai.com]

- 28. staff.najah.edu [staff.najah.edu]

- 29. pubs.acs.org [pubs.acs.org]

- 30. cacrdelhi.com [cacrdelhi.com]

- 31. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 2023 VWSCC Session 04: Geometry Optimization In Q-Chem | Q-Chem [q-chem.com]

- 33. spectroscopyonline.com [spectroscopyonline.com]

- 34. youtube.com [youtube.com]

An In-Depth Technical Guide to the Biological Activity of 2-Fluoro-6-(4-methylphenoxy)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesized compound 2-Fluoro-6-(4-methylphenoxy)benzonitrile, a novel molecule at the intersection of two pharmacologically significant classes: fluorinated benzonitriles and diaryl ethers. While direct biological data for this specific compound is not yet publicly available, this document serves as a proactive exploration of its potential therapeutic relevance. By examining the established activities of structurally related compounds, we construct a logical framework for its synthesis, characterization, and a rigorous, multi-faceted biological evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for investigating the potential of this and similar molecules as leads in oncology, inflammation, and other therapeutic areas. We detail robust, self-validating experimental protocols for a tiered screening cascade, from initial cytotoxicity assessments to specific enzyme inhibition and safety profiling assays.

Introduction: The Rationale for Investigating this compound

The quest for novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of privileged structural motifs is a time-honored approach in medicinal chemistry to generate new chemical entities with potentially enhanced biological activity and favorable pharmacokinetic profiles. The molecule this compound emerges from this rationale, integrating two key functionalities: a fluorinated benzonitrile and a diaryl ether linkage.

The Significance of the Fluorinated Benzonitrile Moiety:

The incorporation of fluorine into drug candidates can profoundly influence their physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The nitrile group, on the other hand, is a versatile functional group that can participate in various biological interactions and serves as a valuable synthetic handle.[3] Fluorinated benzonitriles are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, often contributing to enhanced efficacy and targeted action.[4][5]

The Diaryl Ether Scaffold in Drug Discovery:

Diaryl ethers represent a prevalent scaffold in a multitude of natural products and synthetic drugs.[6][7] This structural unit is associated with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[6] The flexible ether linkage allows the two aromatic rings to adopt optimal conformations for binding to biological targets.

Given these precedents, this compound is a compelling candidate for biological investigation. This guide outlines a proposed synthetic route and a comprehensive strategy for elucidating its potential biological activities.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring of 2,6-difluorobenzonitrile towards nucleophilic attack by the phenoxide of p-cresol.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

-

Deprotonation of p-cresol: To a solution of p-cresol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 equivalents) portion-wise at 0 °C.

-

Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium or sodium p-cresolate.

-

Nucleophilic Attack: To the resulting phenoxide solution, add a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in the same solvent dropwise.

-

Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both rings and the methyl protons of the p-cresol moiety. |

| ¹³C NMR | Resonances for all carbon atoms, including the quaternary carbons and the nitrile carbon. |

| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the benzonitrile ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₀FNO. |

| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the compound. |

Hypothetical Biological Evaluation Workflow

Based on the structural motifs present in this compound, a tiered approach to biological evaluation is proposed. This workflow is designed to efficiently screen for potential activities and identify promising therapeutic avenues.

Sources

- 1. Exploring Copper Mediated Synthesis of Diaryl Ethers | ScholarWorks [scholarworks.calstate.edu]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

The Strategic Integration of Fluorinated Benzonitriles in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular entities with optimized pharmacological profiles is a perpetual endeavor. Researchers and scientists are in a constant search for chemical scaffolds that can confer enhanced potency, selectivity, and pharmacokinetic properties upon a drug candidate. Among the myriad of structural motifs employed, the fluorinated benzonitrile core has emerged as a particularly privileged scaffold. Its unique combination of electronic properties, metabolic stability, and synthetic accessibility has propelled its application across a diverse range of therapeutic areas, from targeted cancer therapies to advanced neuroimaging agents.

This technical guide serves as an in-depth exploration of the multifaceted roles of fluorinated benzonitriles in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing not just a catalog of applications, but a deeper understanding of the underlying principles that make this chemical entity so valuable. We will delve into the causal relationships behind experimental choices, the self-validating nature of the described protocols, and the authoritative scientific grounding that underpins the use of this remarkable scaffold.

I. The Physicochemical Impact of Fluorine and the Nitrile Group: A Synergistic Alliance

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's properties.[3] When combined with the benzonitrile scaffold, a unique synergy emerges, offering a powerful toolkit for molecular design.

The introduction of fluorine can:

-

Enhance Metabolic Stability: Fluorination can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4][5] The strong carbon-fluorine bond is resistant to enzymatic cleavage.[3] Polyfluorination, in particular, can suppress oxidative metabolism by lowering the energy of the arene's highest occupied molecular orbital (HOMO).[1]

-

Modulate Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3] This is a critical consideration for drugs targeting the central nervous system (CNS).

-

Increase Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby increasing binding affinity and potency.[1][6]

-

Alter pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can impact a drug's solubility, absorption, and target engagement.[7]

The nitrile group, in turn, is not merely a passive component. It is a versatile functional group that can:

-

Act as a Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form hydrogen bonds with amino acid residues in a protein's active site, contributing to binding affinity.

-

Serve as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups, such as a halogen or a carbonyl group, offering a means to fine-tune a molecule's properties while maintaining its overall shape and electronic profile.

-